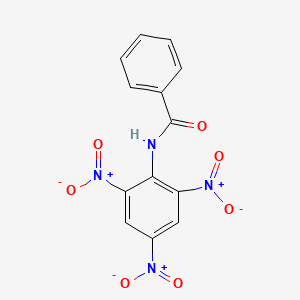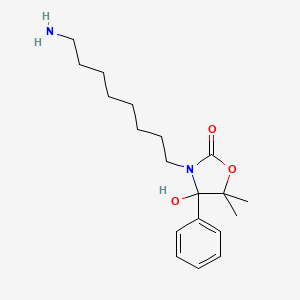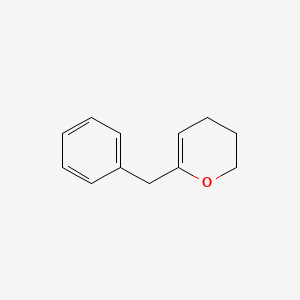
6-Benzyl-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3,4-dihydro-2H-pyran is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is a derivative of 3,4-dihydro-2H-pyran, where a benzyl group is attached to the sixth carbon atom. It is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,4-dihydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as palladium or ruthenium complexes to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted pyranones.
Reduction: Reduction reactions can convert it into benzyl-substituted tetrahydropyrans.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl-substituted pyranones.
Reduction: Benzyl-substituted tetrahydropyrans.
Substitution: Various substituted pyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. The benzyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is typically removed under acidic conditions, restoring the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without the benzyl group.
Tetrahydropyran: A fully saturated analog.
2,3-Dihydro-4H-pyran: An isomer with a different double bond position.
Uniqueness
6-Benzyl-3,4-dihydro-2H-pyran is unique due to the presence of the benzyl group, which enhances its utility as a protecting group and provides additional reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
103561-11-1 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
6-benzyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-8H,4-5,9-10H2 |
InChI-Schlüssel |
SUTNDJRKUZOCBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(OC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


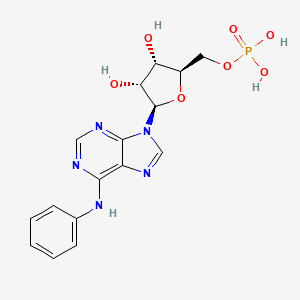

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)
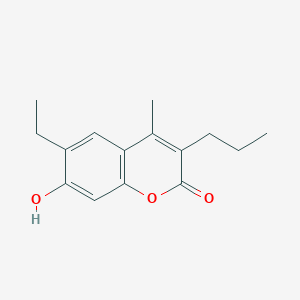
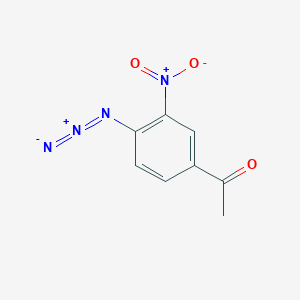


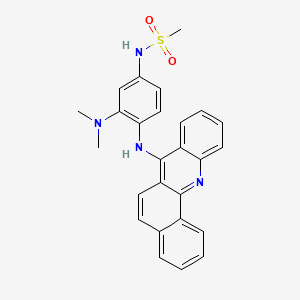
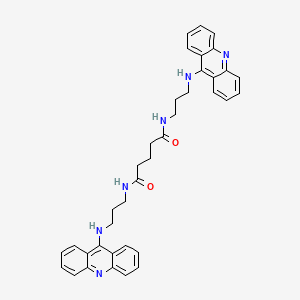
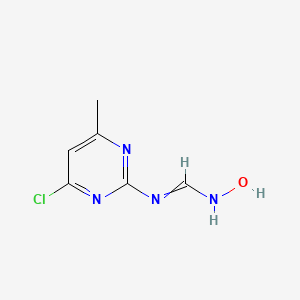
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
